4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Description
This compound features a thiazole core linked to a triazole moiety substituted with 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups. Its structural complexity arises from the combination of methoxy and ethoxy substituents, which influence electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-29-17-9-7-16(8-10-17)26-14(2)21(24-25-26)22-23-18(13-30-22)15-6-11-19(27-3)20(12-15)28-4/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLEEUAMHSUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a member of a diverse class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer research and antiviral properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 498.6 g/mol. The structure features a thiazole ring fused with a triazole moiety and substituted phenyl groups, which are critical for its biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds containing similar structural motifs. The triazole and thiazole rings are known to enhance the interaction with tubulin, a key protein in cell division.
-
In Vitro Studies :
- A study reported that derivatives with similar structures exhibited significant antiproliferative effects against various human cancer cell lines including MCF-7 (breast), HeLa (cervical), and A549 (lung) with IC50 values ranging from 0.054 µM to 0.246 µM .
- The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through caspase activation .
- Case Studies :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Dimethoxyphenyl derivative | A549 | 0.048 | Tubulin inhibition |
| Triazole derivative | MCF-7 | 0.054 | Apoptosis induction |
Antiviral Activity
Research has also indicated potential antiviral properties linked to thiazole-containing compounds.
- Cytotoxicity Against Viruses :
-
Mechanism of Action :
- The antiviral action is hypothesized to involve interference with viral replication processes at the cellular level, although specific mechanisms for this compound require further elucidation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dimethoxyphenyl Group : Enhances lipophilicity and cellular uptake.
- Thiazole and Triazole Rings : Critical for interaction with biological targets such as tubulin.
Research indicates that modifications on these rings can significantly alter bioactivity, emphasizing the importance of SAR studies in drug development .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Compounds :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Structural Insights :
- Isostructurality: Compounds 4 and 5 are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The core thiazole-triazole-pyrazole framework remains planar, but halogen substituents (Cl vs. F) induce minor adjustments in crystal packing .
- Conformational Flexibility : The fluorophenyl group in both compounds adopts a perpendicular orientation relative to the planar core, a feature conserved across halogenated derivatives .
Table 1: Structural and Crystallographic Comparison
| Property | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Substituent | 4-Chlorophenyl | 4-Fluorophenyl |
| Crystal System | Triclinic | Triclinic |
| Space Group | $ P\overline{1} $ | $ P\overline{1} $ |
| Packing Adjustments | Moderate | Slight |
| Yield | High (DMF solvent) | High (DMF solvent) |
Functional Group Variations
Key Compounds :
Comparison :
- The bulky diphenylmethyl unit introduces steric hindrance, altering molecular conformation ($ C{\text{triaz}}–C–N{\text{morph}} = 110.1^\circ $) .
- Sulfonic Acid Derivative : The sulfonic acid group improves hydrophilicity and bioactivity, as evidenced by its antimicrobial properties. Structural analysis reveals planar thiadiazole and triazole rings, with the sulfonic acid group participating in strong intermolecular interactions .
Key Findings :
- COX Inhibition : Compounds 31a (Cl) and 31b (F) exhibit moderate inhibitory activity against cyclooxygenases (COX-1/COX-2), with halogen choice influencing potency .
- Antimicrobial Activity: Halogenated derivatives (e.g., 4-chlorophenyl in 4) show enhanced antimicrobial activity compared to non-halogenated counterparts, likely due to improved membrane penetration .
- Antifungal Activity: Triazole-thiazole hybrids with electron-withdrawing groups (e.g., NO₂, Br) demonstrate superior antifungal properties, as seen in derivatives from .
Common Methods :
- Solvent Choice : Dimethylformamide (DMF) is frequently used for recrystallization due to its high polarity, enabling high-quality crystal growth .
- SHELX Software : Critical for resolving crystal structures, particularly for isostructural compounds. SHELXL refinements account for halogen-induced packing differences .
Yield and Purity :
- Halogenated derivatives (4 , 5 ) achieve yields >80%, while sulfonic acid derivatives (15 ) show moderate yields (~75%) due to reaction complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
